N,N-Bis[(S)-(-)-1-phenylethyl]phthalamic acid
Description
N,N-Bis[(S)-(-)-1-phenylethyl]phthalamic acid (CAS 21752-36-3) is a chiral compound with the molecular formula C₁₆H₁₅NO₃ and a molecular weight of 269.30 g/mol. It features two (S)-(-)-1-phenylethyl groups attached to the nitrogen atoms of the phthalamic acid backbone, as confirmed by its SMILES notation (C@Hc2ccccc2) and InChiKey (VCFKXWGKKDZMPO-NSHDSACASA-N) . The compound is synthesized with 97% purity and is primarily utilized in research settings, particularly in asymmetric catalysis and chiral resolution studies due to its stereochemical rigidity .
Properties
IUPAC Name |
2-[bis[(1S)-1-phenylethyl]carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3/c1-17(19-11-5-3-6-12-19)25(18(2)20-13-7-4-8-14-20)23(26)21-15-9-10-16-22(21)24(27)28/h3-18H,1-2H3,(H,27,28)/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYIVOVUPRJYNJ-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N([C@@H](C)C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583770 | |
| Record name | 2-{Bis[(1S)-1-phenylethyl]carbamoyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
340168-99-2 | |
| Record name | 2-{Bis[(1S)-1-phenylethyl]carbamoyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 340168-99-2 | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Direct Bis-Acylation of Phthalic Anhydride
The most straightforward route involves the nucleophilic acyl substitution of phthalic anhydride with two equivalents of (S)-(-)-1-phenylethylamine. This one-pot reaction proceeds via sequential ring-opening of the anhydride by the amine nucleophiles:
$$
\text{Phthalic anhydride} + 2\, \text{(S)-(-)-1-phenylethylamine} \rightarrow \text{N,N-Bis[(S)-(-)-1-phenylethyl]phthalamic acid} + \text{H}_2\text{O}
$$
Key Reaction Parameters
- Solvent System : Tetrahydrofuran (THF) and ethyl acetate (EtOAC) in a 1:1 ratio.
- Temperature : 5–10°C during amine addition to mitigate exothermic effects, followed by ambient stirring for 15 hours.
- Stoichiometry : A 1:2 molar ratio of phthalic anhydride to amine ensures complete bis-substitution. Excess amine (>2 eq.) may necessitate downstream purification to remove unreacted starting material.
Work-Up Protocol
- Dilution with EtOAc (200 mL per 50 g anhydride).
- Sequential washes with 2N HCl (to protonate unreacted amine), saturated NaCl, and water.
- Drying over Na$$2$$SO$$4$$, filtration, and solvent evaporation under reduced pressure.
- Recrystallization from methyl tert-butyl ether (MTBE) and hexanes yields the pure bis-amide as a white powder.
Yield Optimization
Stepwise Acylation for Intermediate Control
For laboratories prioritizing intermediate isolation, a two-step protocol is employed:
Step 1: Synthesis of Mono-Substituted Intermediate
Phthalic anhydride reacts with one equivalent of (S)-(-)-1-phenylethylamine to form (S)-2-((1-phenylethyl)carbamoyl)benzoic acid:
$$
\text{Phthalic anhydride} + \text{(S)-(-)-1-phenylethylamine} \rightarrow \text{Mono-amide intermediate} + \text{H}_2\text{O}
$$
Step 2: Second Acylation
The mono-amide undergoes acylation with a second equivalent of (S)-(-)-1-phenylethylamine under Dean-Stark conditions (toluene reflux) to remove water and drive the reaction to completion.
Advantages
- Enables precise stoichiometric control.
- Facilitates characterization of intermediates via $$^1$$H NMR (e.g., δ 8.67 ppm for amide proton).
Stereochemical Considerations and Racemization Mitigation
The (S)-(-)-1-phenylethylamine groups are prone to racemization under acidic or high-temperature conditions. Key strategies to preserve stereochemistry include:
- Low-Temperature Reactions : Maintaining temperatures below 25°C during acylation.
- Non-Polar Solvents : THF and EtOAc minimize proton exchange at the chiral center.
- Avoiding Strong Acids/Bases : Neutral work-up conditions (pH 6–8) prevent epimerization.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Reaction Conditions
| Component | Quantity/Parameter |
|---|---|
| Phthalic anhydride | 337.6 mmol (50 g) |
| (S)-(-)-1-phenylethylamine | 371.3 mmol (excess) |
| Solvent | THF/ethyl acetate (1:1) |
| Temperature | 5–10°C (initial), then RT |
| Reaction Time | 15 hours |
| Yield | ~71% (after purification) |
Purification
The crude product is recrystallized from methyl tert-butyl ether (MTBE) and hexanes , producing a white crystalline solid .
Stereochemical Control
-
The reaction’s enantioselectivity is governed by the chiral (S)-(-)-1-phenylethylamine, ensuring retention of configuration at both nitrogen centers .
-
The use of THF as a co-solvent enhances solubility of the intermediates, preventing premature crystallization .
Side Reactions
-
Hydrolysis : Under acidic conditions, the phthalamic acid moiety may hydrolyze back to phthalic acid and the corresponding amine.
-
Racemization : Elevated temperatures (>30°C) during synthesis risk partial racemization of the chiral centers .
Comparative Analysis of Similar Compounds
| Compound | Key Differences | Reactivity Notes |
|---|---|---|
| N-Phenethyl-N-(2-fluorophenyl)propanamide | Lacks phthalic acid backbone | Lower thermal stability |
| N,N-Dimethyl-2-(4-fluorophenyl)propanamide | Contains dimethyl substitution | Reduced chiral resolution capacity |
The presence of two (S)-(-)-1-phenylethyl groups in the target compound enhances its utility in chiral resolution and asymmetric catalysis compared to analogs .
Stability and Storage
Scientific Research Applications
Asymmetric Synthesis
N,N-Bis[(S)-(-)-1-phenylethyl]phthalamic acid serves as a chiral auxiliary in asymmetric synthesis. It facilitates the production of enantiomerically pure compounds, which are crucial in pharmaceuticals where the efficacy of drugs can depend on their stereochemistry.
Case Study:
A study demonstrated that this compound effectively catalyzed the synthesis of fatty acid diethanolamides from triglycerides, achieving complete conversion within 30 minutes at 90 °C.
Biochemical Research
The compound is utilized in studying enzyme-substrate interactions, acting as a model compound in proteomics research. Its ability to bind selectively to specific enzymes allows researchers to explore biochemical pathways and mechanisms.
Example:
Investigations have shown that this compound interacts with various enzymes, influencing their activity and offering insights into metabolic processes.
Medicinal Chemistry
This compound has potential therapeutic applications as a precursor for synthesizing chiral drugs. Its chiral nature enhances the specificity and efficacy of drug candidates.
Therapeutic Potential:
Research indicates that derivatives of this compound may be effective in treating conditions such as heart disease and arrhythmia .
Industrial Applications
In the industrial sector, this compound is employed in producing specialty chemicals and as an intermediate in synthesizing various organic compounds. Its role as a chiral building block is invaluable for manufacturing enantiomerically pure products on a larger scale.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| N,N-Bis[(R)-(+) -1-phenylethyl]phthalamic acid | C24H23NO3 | Enantiomer with different biological activity |
| (S)-(−)-N-(1-Phenylethyl)phthalamic acid | C15H15NO2 | Contains only one (S)-(-)-1-phenylethyl group |
| N-(1-Phenylethyl)phthalamic acid | C16H15NO2 | Simpler structure without bis-substitution |
This table highlights the differences between this compound and its related compounds, emphasizing its unique properties and applications.
Mechanism of Action
The mechanism by which N,N-Bis[(S)-(-)-1-phenylethyl]phthalamic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing their activity and modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Phthalamic acid derivatives exhibit diverse properties depending on their substituents, stereochemistry, and applications. Below is a detailed comparison of N,N-Bis[(S)-(-)-1-phenylethyl]phthalamic acid with structurally related compounds:
Structural and Stereochemical Differences
- This structural difference eliminates stereochemical complexity, reducing its utility in enantioselective reactions.
- N-(1-Naphthyl)phthalamic Acid Derivatives (e.g., CAS 54914-90-8): Bulky naphthyl substituents increase molecular weight (e.g., 606.89 g/mol for N-(1-naphthyl)tetrabromophthalamic acid) and alter solubility compared to the phenylethyl-substituted compound. These derivatives are often used in materials science rather than catalysis .
- N,N′-Bis(4-nitrophenylcarbamothioyl)phthalamide : Incorporates thiourea and nitro groups, enhancing hydrogen-bonding capacity and thermal stability. Unlike the target compound, this derivative lacks chirality, limiting its use in asymmetric synthesis .
Stability and Reactivity
- Hydrolysis Behavior : this compound demonstrates high stability in neutral and alkaline conditions due to the absence of reactive leaving groups (e.g., bromoethyl substituents). In contrast, N-(3-bromopropyl)phthalamic acid undergoes rapid intramolecular displacement reactions in neutral solutions, forming cyclic byproducts .
- Enzymatic Stability : Unlike prodrug candidates such as N-(2-bromoethyl)phthalamic acid, which degrade via esterase catalysis, the target compound resists enzymatic hydrolysis, making it unsuitable for drug delivery but ideal for stable catalytic frameworks .
Physicochemical Properties
Key Research Findings
Chiral Resolution: The compound’s rigid (S,S)-configuration facilitates high enantiomeric excess (e.g., 88:12 er) in phthalimide syntheses, outperforming non-chiral analogs .
Thermal Stability : Differential scanning calorimetry (DSC) of similar bis-phthalamides indicates that aromatic substituents (e.g., phenylethyl) enhance thermal stability compared to aliphatic variants .
Biological Activity
N,N-Bis[(S)-(-)-1-phenylethyl]phthalamic acid is a chiral compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article delves into its synthesis, biological interactions, mechanisms of action, and potential therapeutic uses, supported by relevant data and case studies.
The synthesis of this compound typically involves the reaction of phthalic anhydride with (S)-(-)-1-phenylethylamine. This process yields a compound characterized by its bis-substituted structure, which enhances its chiral properties and biological selectivity.
Chemical Structure:
- Molecular Formula: C24H23N2O3
- CAS Number: 340168-99-2
The compound functions primarily as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. Its mechanism of action involves binding to specific enzymes and receptors, which modulates biochemical pathways essential for various physiological processes.
Enzyme Interactions
This compound has shown significant interactions with several enzymes, influencing their activity. Notably, it has been used in proteomics research to study enzyme-substrate interactions, revealing its potential role in biochemical pathways.
Therapeutic Applications
The compound's chiral nature allows it to selectively interact with biological targets, making it valuable in drug design. Research indicates that it may serve as a precursor for synthesizing chiral drugs, enhancing the efficacy and specificity of therapeutic agents.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
-
Chiral Catalysis:
- In a study focusing on the synthesis of fatty acid diethanolamides from triglycerides, the compound acted as a catalyst, achieving complete conversion within 30 minutes at 90 °C.
- Enzyme Inhibition:
-
Biochemical Pathways:
- Investigations into its interactions with specific receptors have indicated potential roles in modulating signaling pathways related to cell proliferation and differentiation.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| N,N-Bis[(R)-(+) -1-phenylethyl]phthalamic acid | C24H23NO3 | Enantiomer with different biological activity |
| (S)-(−)-N-(1-Phenylethyl)phthalamic acid | C15H15NO2 | Contains only one (S)-(-)-1-phenylethyl group |
| N-(1-Phenylethyl)phthalamic acid | C16H15NO2 | Simpler structure without bis-substitution |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N,N-Bis[(S)-(-)-1-phenylethyl]phthalamic acid, and how can reaction conditions be optimized for yield and enantiomeric purity?
- Methodology : The compound is synthesized via DCC/DMAP-mediated Steglich esterification under anhydrous conditions (argon atmosphere) using dichloromethane as a solvent. Key resolving agents like (R)-(+)-O-mandelic acid or (−)-N-Boc-D-phenylalanine enhance reaction efficiency. Purification via silica gel column chromatography in isocratic conditions achieves >90% yield for diastereomeric mixtures . Optimization involves adjusting equivalents of coupling agents (e.g., 1.5 eq. DCC) and monitoring reaction time to minimize byproducts.
Q. What analytical techniques are recommended for confirming the enantiomeric purity of this compound?
- Methodology : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Primesep 100 columns) is critical for separating enantiomers. Complementary techniques include nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight validation. Purity assessment (>99%) should integrate HPLC with UV detection and reference standards .
Q. What safety protocols should be followed when handling This compound in laboratory settings?
- Methodology : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Avoid inhalation of dust; work in a fume hood. In case of skin contact, rinse immediately with water. Store in airtight containers at room temperature, away from oxidizing agents. Refer to GHS guidelines for unclassified hazards and disposal protocols .
Advanced Research Questions
Q. How can diastereomeric resolution challenges be addressed during the synthesis of this compound using different resolving agents?
- Methodology : Resolving agents like (−)-dibenzoyl-L-tartaric acid may require extended reaction times but improve diastereomeric excess. Systematic screening of agents (e.g., comparing mandelic acid derivatives vs. phthalamic acid analogs) under controlled conditions (temperature, solvent polarity) can identify optimal systems. Column chromatography with gradient elution further resolves stubborn diastereomers .
Q. What strategies can reconcile discrepancies in reported bioactivity data across studies involving phthalamic acid derivatives?
- Methodology : Conduct meta-analyses controlling for variables like assay type (e.g., cell-based vs. enzymatic), salt content, and batch-to-batch variability. Validate results using orthogonal assays (e.g., fluorescence polarization vs. radiometric DPP-IV inhibition assays). Cross-reference pharmacophoric models (e.g., Hypo4/10 and Hypo32/8) to align structural features with activity trends .
Q. How can structural modifications of the phthalamic acid core influence its interaction with biological targets like DPP-IV?
- Methodology : Introduce sulfonamido or acrylic substituents to the phthalamic backbone to enhance hydrogen bonding or hydrophobic interactions. Use molecular docking simulations to predict binding affinity changes. Validate via in vitro inhibition assays, comparing IC₅₀ values of derivatives against the parent compound .
Q. What in vitro models are suitable for evaluating the compound’s bioactivity while controlling experimental variables?
- Methodology : Use HEK-293 cells transfected with human DPP-IV for target-specific activity screening. Include controls for peptide content variability (request peptide content analysis if using custom analogs). For plant studies, apply foliar sprays (e.g., 500–1500 mg/L) and measure nutrient uptake (N, P, K) to assess physiological effects .
Data Contradiction Analysis
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
